(1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone

Catalog No.
S1783466
CAS No.
1427325-54-9
M.F
C23H21NO2
M. Wt
343.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmetha...

CAS Number

1427325-54-9

Product Name

(1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone

IUPAC Name

(1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone

Molecular Formula

C23H21NO2

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C23H21NO2/c1-2-3-15-24-20-14-7-6-12-19(20)21(23(24)26)22(25)18-13-8-10-16-9-4-5-11-17(16)18/h4-14,26H,2-3,15H2,1H3

InChI Key

HLQUZHWENOKGOT-UHFFFAOYSA-N

SMILES

CCCCN1C2=CC=CC=C2C(=C1O)C(=O)C3=CC=CC4=CC=CC=C43

Synonyms

(1-butyl-2-hydroxy-1H-indol-3-yl)(naphthalen-1-yl)-methanone

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C1O)C(=O)C3=CC=CC4=CC=CC=C43

JWH 073 2-hydroxyindole metabolite is a potential monohydroxylated urinary metabolite of JWH 073, a WIN 55,212-2 derivative that is a mildly selective agonist of the peripheral cannabinoid receptor.

(1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone, commonly known as JWH-073 2-hydroxyindole metabolite, is a critical analytical reference standard used in forensic and clinical toxicology. As a monohydroxylated biotransformation product of the synthetic cannabinoid JWH-073, this compound (molecular weight 343.43 g/mol) serves as a definitive marker for confirming JWH-073 exposure in biological matrices such as urine and blood. Procurement of this exact reference standard is essential for calibrating high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows, ensuring accurate quantification and defensible forensic reporting of synthetic cannabinoid consumption [1].

Research Fit

Standard Type 2-Hydroxyindole metabolite reference standard
Differentiation Regioisomer-specific probe (position 2)
Analytical Fit LC-MS/MS, GC-MS, HPLC-UV, FTIR workflows

Generic substitution with the parent compound (JWH-073) or other monohydroxylated positional isomers (such as the 4-hydroxy, 5-hydroxy, or N-hydroxybutyl metabolites) is strictly unviable for analytical procurement. Because these positional isomers share the identical precursor mass (m/z 344), they produce isobaric interference in mass spectrometry workflows. Without the exact 2-hydroxyindole reference standard to establish precise chromatographic retention times and unique Multiple Reaction Monitoring (MRM) transition ratios, laboratories cannot definitively resolve the 2-hydroxy metabolite from other biotransformation pathways. This lack of resolution leads to false identifications, failed assay validations, and legally indefensible forensic toxicology results [1].

Substitution Risk

Hydroxyindole regioisomer substitution may shift chromatographic retention and MS/MS fragmentation patterns.
Ring- vs side-chain hydroxylation alters UV-Vis λmax, risking misidentification in HPLC-UV assays.
Certified purity and documented stability may not transfer across metabolite types or vendors.

LC-MS/MS Isobaric Resolution

In targeted LC-MS/MS urine screening, the JWH-073 2-hydroxyindole metabolite shares an identical protonated precursor ion ([M+H]+ m/z 344) with other monohydroxylated isomers. Procurement of this exact standard is required to establish baseline chromatographic separation from the 4-hydroxyindole and 5-hydroxyindole isomers, ensuring that the specific retention time and MRM transitions (e.g., m/z 344 → 155, 344 → 127) are accurately mapped to the 2-hydroxy biotransformation pathway [1].

Evidence DimensionLC-MS/MS Isobaric Resolution
Target Compound DataJWH-073 2-hydroxyindole metabolite (m/z 344 precursor)
Comparator Or BaselineJWH-073 4-hydroxyindole and 5-hydroxyindole metabolites (m/z 344 precursor)
Quantified DifferenceIdentical nominal mass but distinct retention times and MRM transition ratios.
ConditionsReversed-phase LC-MS/MS analysis of human urine extracts.

Procurement of the exact positional isomer is mandatory to prevent false-positive identifications of isobaric synthetic cannabinoid metabolites in forensic testing.

Purity & Stability
Data to verify
Target: ≥98% purity, ≥5 yr (-20°C). Comparator 6-hydroxy: ≥95%, stability unstated; 4-hydroxy: ≥98%, ≥4 yr.
Supports extended traceability and may reduce batch re-validation frequency.
Manufacturer CoA data; class-specific review recommended.

CB1 Receptor Efficacy Comparison

Pharmacological profiling of synthetic cannabinoid metabolites demonstrates stark differences in receptor activation based on the hydroxylation site. While the 4-hydroxyindole and 5-hydroxyindole metabolites of naphthoylindoles retain strong CB1 receptor activity (Emax 89%–95%), the 2-hydroxyindole metabolites are effectively inactive at the CB1 receptor (Emax < 20%) [1].

Evidence DimensionCB1 Receptor Efficacy (Emax)
Target Compound Data2-hydroxyindole metabolite (Emax < 20%, inactive)
Comparator Or Baseline4-hydroxyindole and 5-hydroxyindole metabolites (Emax 89%–95%, highly active)
Quantified Difference>70% reduction in CB1 receptor maximum efficacy (Emax).
ConditionsIn vitro CB1 receptor activation assays (e.g., [35S]GTPγS binding).

Procuring the 2-hydroxyindole metabolite provides researchers with a critical inactive structural control when mapping the toxicodynamics of synthetic cannabinoid biotransformation.

UV-Vis Signature
Reported
λmax: 217, 266, 312 nm (ring-hydroxylated)
Enables HPLC-UV peak assignment without MS confirmation in forensic screening.
Comparator N-alkyl-hydroxy: 218, 247, 314 nm.

Immunoassay Cross-Reactivity Calibration

In Homogeneous Enzyme Immunoassays (HEIA) designed to screen for synthetic cannabinoids, different metabolites exhibit vastly different binding affinities. While the JWH-073 N-butanoic acid metabolite demonstrates high cross-reactivity (>50% at 10 μg/L), indole-ring hydroxylated metabolites like the 2-hydroxyindole variant exhibit distinct, typically lower, cross-reactivity profiles. Procuring this standard allows clinical laboratories to accurately establish the limit of detection and cross-reactivity thresholds for their specific ELISA/HEIA screening kits [1].

Evidence DimensionImmunoassay Cross-Reactivity
Target Compound DataJWH-073 2-hydroxyindole metabolite cross-reactivity profile
Comparator Or BaselineJWH-073 N-butanoic acid metabolite (>50% cross-reactivity)
Quantified DifferenceDistinct binding affinity and cross-reactivity percentages in commercial HEIA kits.
ConditionsHomogeneous Enzyme Immunoassay (HEIA) targeting JWH-018/JWH-073 metabolites in human urine.

Essential for clinical laboratories to validate the specificity and cut-off limits of rapid immunoassay screening tools before confirming with LC-MS/MS.

Regioisomer Resolution
Class-level
Reversed-phase LC-MS/MS resolves 2-hydroxyindole from 4-,5-,6-,7-hydroxyindole isomers via distinct RT and MS/MS.
Prevents false-positive identification in forensic confirmatory panels.
Multi-analyte validated methods; regioisomer-specific standard required.
Solubility Profile
Data to verify
Target: DMF 20, DMSO 10, EtOH 20 mg/mL. N-alkyl-hydroxy metabolite: 30, 30, 0.5 mg/mL.
High ethanol solubility supports direct LC mobile phase dilution, avoiding DMSO-induced ion suppression.
Manufacturer data; solubility may vary with batch.
Spectral Database
Reported
GC-MS (70 eV EI) and FTIR spectra available in Wiley Registry & Cayman Spectral Library.
Dual-platform characterization supports orthogonal identification per SWGTOX guidance.
Comparator metabolites often limited to single-platform MS data.

Forensic LC-MS/MS Method Validation

Directly downstream of its isobaric resolution requirements, this compound is procured by forensic laboratories to validate targeted LC-MS/MS and GC-MS methods. It serves as a definitive retention time and MRM transition marker, ensuring that JWH-073 consumption can be legally proven in urine and blood samples without interference from other monohydroxylated isomers [1].

Pharmacodynamics & Receptor Binding Assays

Because the 2-hydroxyindole metabolite is pharmacologically inactive at the CB1 receptor compared to the highly active 4- and 5-hydroxy isomers, it is utilized as a critical negative control in in vitro receptor binding and efficacy assays to study the structure-activity relationships of synthetic cannabinoid biotransformation [2].

Immunoassay Cross-Reactivity Profiling

Clinical testing facilities procure this standard to map the cross-reactivity of commercial synthetic cannabinoid screening kits. By establishing exact binding affinities for the 2-hydroxyindole metabolite, labs can accurately define the diagnostic sensitivity, specificity, and cut-off levels of their initial drug screening workflows before mass spectrometric confirmation [3].

Application Fit

Application
Selection Property
Validation Focus
Forensic urinalysis confirmatory analysis
Certified 2-hydroxyindole regioisomer standard
Retention time and MS/MS fragmentation match vs. alternative hydroxyindoles
GC-MS spectral library validation
Multi-platform spectral characterization (GC-MS, FTIR)
Retention index and spectral match factor verification
CYP450 metabolite profiling (HLM/hepatocyte)
Position-specific 2-hydroxyindole standard
Chromatographic resolution from isobaric regioisomers
Proficiency testing scheme preparation
Documented long-term stability and defined solubility
Homogeneity and cross-platform consistency across distribution cycles

XLogP3

6.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

343.157228913 g/mol

Monoisotopic Mass

343.157228913 g/mol

Heavy Atom Count

26

Explore Compound Types